Home > Products > Screening Compounds P38357 > 5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline
5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline -

5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline

Catalog Number: EVT-6010384
CAS Number:
Molecular Formula: C11H8N8
Molecular Weight: 252.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives

  • Compound Description: This series of compounds features a [, , ]triazolo[1,5-c]quinazoline core with an aryl group at the 2-position and a methyl group at the 5-position. These compounds were synthesized and screened for antibacterial activity against various bacterial strains. []
  • Relevance: The core structure of these compounds, [, , ]triazolo[1,5-c]quinazoline, is shared with the target compound 5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline. They differ in the substituent at the 2-position. This structural similarity suggests they may possess similar chemical properties or biological activities. []

Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate (5)

  • Compound Description: This compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, with two phenyl groups at the 1- and 3-positions, and an ethyl acetate substituent at the 5-position. This compound was synthesized as a novel entity, but no biological activity was reported. []
  • Relevance: Although this compound doesn't directly contain the quinazoline moiety, it shares a triazole ring fused to a pyrimidine ring, which is also present in the target compound 5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline. The presence of similar heterocyclic systems suggests these compounds might have some overlapping chemical properties. []

2-Hydroxy-5-methyl-7-n-propyl-8-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-[1,2,4]triazolo[1,5-c]pyrimidine (UP 269-6, Ripisartan)

  • Compound Description: This compound, UP 269-6, also known as Ripisartan, is a non-peptide angiotensin II antagonist that has been investigated for its potential in treating hypertension and chronic heart failure. It contains a triazolo[1,5-c]pyrimidine core with various substituents, including a tetrazole ring. []
  • Relevance: Both UP 269-6 and the target compound 5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline contain both a triazole and a tetrazole ring system. This structural similarity might indicate potential similarities in their binding affinities to certain biological targets. []

cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2].2H2O (1)

  • Compound Description: This compound is a cisplatin analogue, where the platinum atom is coordinated to two 4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine ligands and two chloride ions. The compound showed anticancer activity against human cancer cell lines, particularly ovarian carcinoma. []
  • Relevance: While lacking the quinazoline structure, this compound shares a triazole ring fused with a pyrimidine ring, similar to the target compound 5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline. Additionally, the presence of a metal complex in this compound highlights the potential for metal coordination in the target compound as well, which might be relevant for biological activity. []

Properties

Product Name

5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline

IUPAC Name

5-methyl-2-(tetrazol-1-yl)-[1,2,4]triazolo[1,5-c]quinazoline

Molecular Formula

C11H8N8

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C11H8N8/c1-7-13-9-5-3-2-4-8(9)10-14-11(15-19(7)10)18-6-12-16-17-18/h2-6H,1H3

InChI Key

NZWWKQTUJFCMDR-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C3=NC(=NN13)N4C=NN=N4

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NC(=NN13)N4C=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.